Pim1-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H23N5O |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

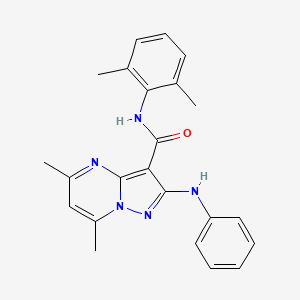

2-anilino-N-(2,6-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C23H23N5O/c1-14-9-8-10-15(2)20(14)26-23(29)19-21(25-18-11-6-5-7-12-18)27-28-17(4)13-16(3)24-22(19)28/h5-13H,1-4H3,(H,25,27)(H,26,29) |

InChI Key |

BESUIJNZKPSODK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2NC4=CC=CC=C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Pim1-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim1-IN-7 is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is implicated in the pathogenesis of various human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and details the experimental protocols used to characterize this inhibitor.

Core Mechanism of Action

This compound, also identified as compound 6c in the scientific literature, is a pyrazolopyrimidine derivative designed to target the ATP-binding pocket of the Pim-1 kinase. By competitively inhibiting the binding of ATP, this compound effectively blocks the kinase activity of Pim-1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of Pim-1 signaling leads to the induction of apoptosis and a reduction in cell viability in cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory and cytotoxic activities.

Table 1: Biochemical Potency of this compound

| Target | IC50 (µM) |

| Pim-1 Kinase | 0.67 |

Data from Philoppes JN, et al. Bioorg Chem. 2020.[1]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 42.9 |

| MCF-7 | Breast Adenocarcinoma | 7.68 |

Data from MedchemExpress and Philoppes JN, et al. Bioorg Chem. 2020.[1]

Signaling Pathways

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in mediating the effects of various cytokines and growth factors.[2] Inhibition of Pim-1 by this compound is expected to disrupt these pro-survival and proliferative signals. The primary downstream targets of Pim-1 include proteins involved in apoptosis and cell cycle regulation.

A key substrate of Pim-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim-1 on serine 112 leads to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad, leaving it active to promote apoptosis.

Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate (e.g., a synthetic peptide with a consensus phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, add the Pim-1 kinase and the diluted this compound or vehicle control (DMSO).

-

Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Pim-1 substrate and ATP.

-

Incubate the reaction for a specified period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HCT-116 and MCF-7 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HCT-116 or MCF-7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the concentration of this compound.

Conclusion

This compound is a potent, small-molecule inhibitor of the Pim-1 kinase that demonstrates cytotoxic effects in cancer cell lines. Its mechanism of action involves the direct inhibition of Pim-1 kinase activity, leading to the disruption of pro-survival signaling pathways and the induction of apoptosis. The data and protocols presented in this guide provide a foundational understanding of this compound for researchers and drug development professionals exploring the therapeutic potential of Pim-1 inhibition in oncology. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

The Role of Pim1 in Cell Proliferation and Survival: A Technical Guide

Executive Summary: The Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene in a wide array of human malignancies. Overexpressed in numerous hematological and solid tumors, Pim1 plays a pivotal role in promoting cell proliferation and ensuring cell survival, thereby contributing significantly to tumorigenesis and therapeutic resistance.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms governed by Pim1, detailing its upstream regulation, downstream signaling cascades, and crosstalk with other key oncogenic pathways. We present a comprehensive summary of its key substrates, quantitative data on its functional impact, detailed experimental protocols for its study, and visual representations of its signaling networks to serve as a resource for researchers and drug development professionals.

Introduction to Pim1 Kinase

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[2] Among these, Pim1 is the most extensively studied member. Unlike many kinases that require specific upstream signals for activation, Pim kinases are constitutively active upon translation.[4] Their functional activity is therefore primarily regulated at the level of gene transcription and protein stability.[5] Pim1 lacks a conventional regulatory domain, and its kinase activity is directly correlated with its protein expression levels.[4] Elevated expression of Pim1 is a common feature in cancers such as prostate, breast, and various leukemias and lymphomas, often correlating with poor patient prognosis.[2][3]

Upstream Regulation: The JAK/STAT Pathway

The primary mechanism driving PIM1 gene expression is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[6][7] This pathway is a critical communication route from the cell surface to the nucleus, typically initiated by cytokines and growth factors.

-

Activation: Upon ligand binding to cell surface receptors, associated JAKs are activated and phosphorylate the receptor's cytoplasmic domains.[6]

-

STAT Recruitment and Phosphorylation: This creates docking sites for STAT proteins, primarily STAT3 and STAT5, which are then recruited and phosphorylated by JAKs.[5][6]

-

Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes.[6]

-

Pim1 Transcription: The PIM1 promoter contains STAT3 and STAT5 binding sites, and its transcription is robustly induced upon JAK/STAT pathway activation.[5][8]

This direct transcriptional control links extracellular signals like interleukins and growth factors directly to the expression of a potent pro-proliferative and pro-survival kinase.[5][7]

The Role of Pim1 in Cell Proliferation

Pim1 promotes cell proliferation by targeting key regulators of the cell cycle, leading to accelerated progression through the G1/S and G2/M checkpoints.[9]

Regulation of Cell Cycle Progression

Pim1 directly phosphorylates and modulates the activity of several critical cell cycle components:

-

p21Cip1/Waf1 and p27Kip1: Pim1 phosphorylates these cyclin-dependent kinase (CDK) inhibitors at specific threonine residues (e.g., Thr145 on p21, Thr157/198 on p27).[6][9] This phosphorylation event promotes their binding to 14-3-3 proteins, leading to their export from the nucleus to the cytoplasm and subsequent proteasomal degradation.[9] By removing these inhibitory brakes, Pim1 allows for the activation of CDK/cyclin complexes, driving the cell cycle forward.

-

Forkhead Box O (FOXO) Transcription Factors: Pim1 can phosphorylate and inactivate FOXO proteins (FoxO1a, FoxO3a), which are transcription factors that promote the expression of cell cycle inhibitors like p27.[6][9] This represents a dual mechanism—both transcriptional and post-translational—by which Pim1 downregulates p27.[9]

-

CDC25 Phosphatases: Pim1 phosphorylates and activates CDC25A and CDC25C phosphatases.[2][9] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby activating them and promoting G1/S and G2/M transitions, respectively.[9]

Synergy with c-MYC

Pim1 and the proto-oncogene c-MYC exhibit strong synergistic activity in promoting tumorigenesis.[4][10] Pim1 enhances MYC's oncogenic potential through multiple mechanisms:

-

Increased Transcriptional Activity: Pim1 can directly phosphorylate histone H3 at serine 10 at MYC-target gene promoters, creating a more open chromatin structure that facilitates MYC-dependent transcriptional activation.[1] It also enhances MYC's intrinsic transcriptional activity through other co-factors.[10]

-

Protein Stabilization: While the primary regulation is transcriptional, some contexts suggest Pim1 can contribute to MYC protein stability, augmenting its cellular levels.[4] This cooperation leads to the robust expression of genes involved in cell growth, metabolism, and proliferation.[4][10]

The Role of Pim1 in Cell Survival

In addition to driving proliferation, Pim1 is a potent survival factor that protects cancer cells from apoptosis (programmed cell death).

Inhibition of Apoptosis via Bad Phosphorylation

A primary mechanism for Pim1's pro-survival function is the inactivation of the pro-apoptotic BCL-2 family member, Bad.[11]

-

Bad Inactivation: In its active state, Bad binds to and sequesters anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis. Pim1 directly phosphorylates Bad on multiple serine residues, with Ser112 being a key "gatekeeper" site.[11][12]

-

14-3-3 Binding: Phosphorylation of Bad creates a binding site for the chaperone protein 14-3-3.[11] This interaction sequesters Bad in the cytoplasm, preventing it from binding to Bcl-xL at the mitochondria.[11]

-

Apoptosis Suppression: With Bcl-xL freed from inhibition, it can effectively block the apoptotic cascade, thus promoting cell survival.[11]

Crosstalk with the PI3K/AKT/mTOR Pathway

Pim1 signaling demonstrates significant crosstalk with the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[6][13] This interaction often involves shared substrates and convergent signaling, creating a robust network that supports tumorigenesis.

-

Shared Substrates: Both Pim1 and AKT phosphorylate and regulate common targets like p21, p27, and Bad, indicating a degree of functional redundancy and cooperation.[6]

-

mTORC1 Regulation: The mTORC1 complex is a master regulator of protein synthesis. Pim1 can promote mTORC1 activity through several mechanisms. One key mechanism is the phosphorylation of PRAS40, an mTORC1 inhibitor.[14][15] Pim1-mediated phosphorylation of PRAS40 at Thr246 (a site also targeted by AKT) causes it to dissociate from the mTORC1 complex, relieving its inhibitory effect.[14][15] Activated mTORC1 then phosphorylates its downstream targets, such as 4E-BP1 and S6K1, to drive protein synthesis and cell growth.[13][15]

Quantitative Data Summary

The functional consequences of Pim1 activity have been quantified across numerous studies. The following tables summarize representative data on Pim1's impact on cell proliferation, survival, and its key downstream targets.

Table 1: Effects of Pim1 Modulation on Cell Proliferation

| Cell Line | Model | Method | Proliferation Change | Citation |

|---|---|---|---|---|

| MPT (Mouse Prostate Cancer) | In Vitro | shRNA Knockdown | ~50% reduction in colony formation | [4] |

| K562 (Human Leukemia) | In Vitro | Dominant-Negative Pim1 | Diminished cell growth vs. control | [9] |

| 22Rv1 (Human Prostate Cancer) | In Vitro | siRNA Knockdown | Diminished cell growth vs. control | [9] |

| DU145 (Human Prostate Cancer) | In Vivo | Pim1 Overexpression | Enhanced tumor growth rate |[10] |

Table 2: Effects of Pim1 Modulation on Cell Survival/Apoptosis

| Cell Line | Model | Method | Apoptosis Change | Citation |

|---|---|---|---|---|

| FDCP1 (Murine Myeloid) | In Vitro | Pim-1 Overexpression | Protected cells from apoptosis induced by Bad | [12] |

| Human Leukemia Cells | In Vitro | Pim Kinase Inhibitor | Induced apoptosis | [16] |

| Triple-Negative Breast Cancer | In Vitro | PIM1 Knockdown | Increased apoptosis | [1] |

| HTLV-I Transformed Cells | In Vitro | AZD1208 (Pim1 Inhibitor) | Triggered apoptotic signal |[17] |

Table 3: Key Downstream Targets of Pim1 Kinase

| Substrate | Phosphorylation Site(s) | Functional Consequence | Citation(s) |

|---|---|---|---|

| p27Kip1 | Thr157, Thr198 | Nuclear export and proteasomal degradation | [9] |

| p21Cip1/Waf1 | Thr145 | Cytoplasmic accumulation, increased proliferation | [6] |

| Bad | Ser112, Ser136, Ser155 | Inactivation, binding to 14-3-3, dissociation from Bcl-xL | [11] |

| c-MYC | N/A (co-factor) | Enhanced transcriptional activity | [2][10] |

| CDC25A | Multiple | Increased phosphatase activity, G1/S progression | [2] |

| PRAS40 | Thr246 | Dissociation from mTORC1, activation of mTOR signaling |[14][15] |

Experimental Protocols

Investigating the function of Pim1 involves a range of standard and specialized molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

Purpose: To determine if a protein of interest is a direct substrate of Pim1 kinase.

Methodology:

-

Reagents: Recombinant active Pim1 kinase, purified putative substrate protein (or peptide), ATP (with γ-32P-ATP for radioactive detection or "cold" ATP for detection by phospho-specific antibodies), kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, substrate protein (1-5 µg), and active Pim1 kinase (50-100 ng).

-

Initiation: Start the reaction by adding ATP (final concentration ~50-100 µM), including a spike of γ-32P-ATP if using autoradiography.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of 32P into the substrate.

-

Western Blot: Transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody that recognizes the predicted phosphorylation site on the substrate.

-

Cell Proliferation Assay (MTT Assay)

Purpose: To quantify the effect of Pim1 inhibition or overexpression on the rate of cell proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., cancer cell line) in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of a Pim1 inhibitor (e.g., AZD1208) or transduce them with vectors for Pim1 overexpression or shRNA-mediated knockdown. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a desired time course (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Purpose: To measure the rate of apoptosis induced by Pim1 inhibition.

Methodology:

-

Cell Treatment: Plate cells in a 6-well plate and treat with a Pim1 inhibitor or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion and Therapeutic Implications

Pim1 is a potent oncogenic kinase that sits at the nexus of critical signaling pathways controlling cell proliferation and survival. Its direct regulation by the JAK/STAT pathway and its functional synergy with major oncogenic drivers like c-MYC and the PI3K/AKT/mTOR network establish it as a high-value target for cancer therapy.[6][10] The constitutive activity of Pim1 and its frequent overexpression in tumors provide a clear rationale for the development of targeted inhibitors. Several small-molecule Pim kinase inhibitors have entered clinical trials, showing promise in treating hematological and solid tumors.[2][18] A deeper understanding of the Pim1 signaling network will continue to uncover new therapeutic strategies, including combination therapies that co-target Pim1 and its upstream regulators or downstream effectors to overcome therapeutic resistance.[3]

References

- 1. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pim1 kinase is required to maintain tumorigenicity in MYC-expressing prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pnas.org [pnas.org]

- 17. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. juniperpublishers.com [juniperpublishers.com]

Target Validation of Pim1-IN-7 in MCF-7 Breast Cancer Cells: A Technical Guide

Abstract: The Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role in promoting cell proliferation, survival, and drug resistance.[1] Overexpression of Pim1 is associated with poor prognosis in various cancers, including breast cancer.[1][2] This technical guide provides a comprehensive overview of the target validation of a specific Pim1 inhibitor, Pim1-IN-7, in the context of the MCF-7 human breast cancer cell line. MCF-7 cells are an established model for luminal A, estrogen-receptor-positive breast cancer.[3] This document outlines the relevant signaling pathways, detailed experimental protocols for inhibitor validation, and quantitative data on the activity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction to Pim1 and the MCF-7 Cell Line

Pim1 Kinase: A Proto-Oncogenic Driver

Pim1 is a key downstream effector of various cytokine and growth factor signaling pathways, primarily regulated transcriptionally by the JAK/STAT pathway.[4][5] Once expressed, it is constitutively active and phosphorylates a wide array of substrates involved in critical cellular processes.[5][6] Key functions of Pim1 include:

-

Cell Cycle Progression: Pim1 promotes cell cycle progression through the phosphorylation and subsequent inactivation of cyclin-dependent kinase inhibitors like p27Kip1.[6]

-

Inhibition of Apoptosis: Pim1 exerts potent anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, thereby preventing mitochondrial-mediated cell death.[5][7]

-

Regulation of Transcription: Pim1 can phosphorylate transcription factors, including c-Myc, enhancing their stability and transcriptional activity, which in turn drives the expression of genes like MCL1, further promoting survival.[7][8]

In breast cancer, Pim1 expression has been linked to tumor progression and has been shown to be induced by signaling molecules like Interleukin-6 (IL-6).[2]

MCF-7 Cells: A Model for Luminal A Breast Cancer

The MCF-7 cell line, derived from a metastatic breast adenocarcinoma, is one of the most widely used models in breast cancer research.[9] Its key characteristics include:

-

Hormone Receptor Positive: MCF-7 cells express estrogen receptor alpha (ER-α), making them responsive to estrogen and anti-estrogen therapies.[9]

-

Epithelial Morphology: These cells grow in monolayers and exhibit an epithelial-like appearance.[9]

-

Slow Growth Rate: Compared to other breast cancer cell lines, MCF-7 cells have a relatively slow doubling time.[9]

-

Pim1 Expression: MCF-7 cells express Pim1 kinase, and its expression can be modulated by stimuli such as estradiol and IL-6.[2][3] Western blot analysis has confirmed the presence of Pim1 protein isoforms in this cell line.[10]

Pim1 Signaling Pathway in MCF-7 Cells

The diagram below illustrates the canonical Pim1 signaling pathway, which is active in MCF-7 cells. Cytokines like IL-6 activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting Pim1 kinase then phosphorylates downstream targets to drive cell cycle progression and inhibit apoptosis.

This compound: Inhibitor Profile and Activity

This compound is a potent, ATP-competitive small molecule inhibitor of Pim1 kinase. It belongs to the pyrazolopyrimidine class of compounds.[9] The validation of its activity begins with biochemical assays and is confirmed through cell-based cytotoxicity and target engagement studies.

Quantitative Data Summary

The following tables summarize the known inhibitory and cytotoxic activities of this compound.

| Biochemical Assay Data | |

| Target | Pim1 Kinase |

| Inhibitor | This compound |

| Assay Type | In vitro kinase assay |

| IC₅₀ | 0.67 µM[9] |

| Cell-Based Assay Data | |

| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |

| Inhibitor | This compound |

| Assay Type | Cytotoxicity / Cell Viability Assay |

| IC₅₀ | 7.68 µM[9] |

Experimental Workflow for Target Validation

Validating this compound as a targeted agent in MCF-7 cells requires a multi-step experimental approach to confirm its mechanism of action, from initial cytotoxicity screening to confirming on-target effects and downstream cellular consequences.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of this compound in MCF-7 cells.

Cell Culture and Maintenance

-

Cell Line: MCF-7 (ATCC HTB-22).

-

Culture Medium: Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Subculturing: Passage cells when they reach 70-80% confluency. Briefly rinse with PBS (phosphate-buffered saline) without calcium and magnesium, then detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.

Cell Viability (MTT/Crystal Violet) Assay

This assay determines the dose-dependent cytotoxic effect of this compound.

-

Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.[7]

-

Staining (Crystal Violet Method):

-

Measurement: Read the absorbance on a microplate reader at a wavelength of 595 nm.[7]

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC₅₀ value using non-linear regression.

Western Blot for Target Engagement

This protocol verifies that this compound inhibits the kinase activity of Pim1 in intact cells by assessing the phosphorylation status of a known downstream substrate, such as BAD.

-

Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-Pim1, anti-phospho-BAD (Ser112), anti-BAD, and a loading control (e.g., anti-Actin or anti-GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in p-BAD relative to total BAD indicates target engagement.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis following treatment with this compound.

-

Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

This assay determines if this compound causes cell cycle arrest.

-

Seeding and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be the expected outcome based on Pim1's role in the G1-S transition.

Conclusion

The validation of this compound in MCF-7 cells provides a clear framework for assessing its potential as a therapeutic agent for ER-positive breast cancer. The available data indicates that this compound effectively inhibits Pim1 kinase and exhibits cytotoxicity against MCF-7 cells.[9] The experimental protocols detailed in this guide provide a robust methodology to confirm its on-target activity by demonstrating inhibition of downstream substrate phosphorylation and to characterize its cellular consequences, namely the induction of apoptosis and cell cycle arrest. These studies are a critical step in the preclinical evaluation of novel targeted cancer therapies.

References

- 1. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 2. PIM1 is responsible for IL-6-induced breast cancer cell EMT and stemness via c-myc activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. journals.plos.org [journals.plos.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

Technical Guide: Pim1-IN-7 (CAS 2439168-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim1-IN-7 is a potent inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM1 is implicated in the pathogenesis of various human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer, making it an attractive target for therapeutic intervention.[2][3] this compound, identified as a pyrazolopyrimidine derivative, demonstrates significant inhibitory activity against PIM1 and cytotoxic effects against various cancer cell lines.[1] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| CAS Number | 2439168-72-4 | [1][4][5][6] |

| Molecular Formula | C23H23N5O | [1][5] |

| Molecular Weight | 385.46 g/mol | [1] |

| PIM1 Kinase Inhibition (IC50) | 0.67 µM | [1] |

| HCT-116 Cell Cytotoxicity (IC50) | 42.9 µM | [1] |

| MCF-7 Cell Cytotoxicity (IC50) | 7.68 µM | [1] |

Mechanism of Action and Signaling Pathway

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][7] Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including PIM1.[1] PIM1 kinase then phosphorylates a multitude of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.[2][8] Key substrates of PIM1 include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the transcription factor c-Myc.[2][3][9] By inhibiting PIM1, this compound disrupts these pro-survival and proliferative signals.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the primary literature by Philoppes JN, et al. in Bioorganic Chemistry, 2020, 100, 103944. A generalized synthetic scheme for pyrazolopyrimidine derivatives often involves the condensation of a pyrazole derivative with a β-ketoester or a similar three-carbon electrophile to form the pyrazolopyrimidine core, followed by functional group manipulations and substitutions to introduce the desired side chains.

PIM1 Kinase Inhibition Assay

The inhibitory activity of this compound against PIM1 kinase can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or luminescence-based assays.[3][6][10]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by PIM1 kinase. The amount of product formed is quantified and compared between reactions with and without the inhibitor.

Materials:

-

Recombinant human PIM1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

ATP

-

PIM1 substrate (e.g., a specific peptide or protein like BAD)[10]

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., [γ-32P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit)[6]

-

Microplates

Procedure (Luminescence-based):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the PIM1 kinase and the this compound dilutions (or DMSO for control).

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effect of this compound on cancer cell lines such as HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma) can be assessed using a colorimetric assay like the MTT assay.[11][12]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

-

HCT-116 or MCF-7 cells

-

Complete cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7) supplemented with fetal bovine serum and antibiotics.[13]

-

This compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PIM1 kinase in cancer and other diseases. Its potent and specific inhibition of PIM1 makes it a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of this compound in their own studies.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. promega.com [promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

Pim1-IN-7: A Technical Guide to its Discovery and Development Trajectory

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim1, Pim2, and Pim3) that have emerged as significant targets in oncology.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim1 kinase plays a crucial role in cell survival, proliferation, and drug resistance.[1][2][3] Its involvement in critical cancer-related signaling pathways has spurred the development of small molecule inhibitors. This technical guide focuses on Pim1-IN-7, a potent pyrazolopyrimidine-based inhibitor of Pim1 kinase, detailing its discovery, initial biological evaluation, and the general developmental pathway for such a compound.

Discovery of this compound

This compound, identified as compound 6c in the initial report, was discovered through a targeted drug design and synthesis program focused on novel pyrazolo[1,5-a]pyrimidine derivatives.[1] This scaffold was chosen for its known propensity to interact with the ATP-binding pocket of kinases. The discovery process involved the synthesis of a library of related compounds and their subsequent screening for anti-cancer and Pim1 inhibitory activity.

Synthesis

The synthesis of this compound and its analogs follows a multi-step reaction pathway typical for pyrazolo[1,5-a]pyrimidine derivatives. A representative synthetic scheme is outlined below. The general approach involves the condensation of a 5-aminopyrazole derivative with a β-ketoester or equivalent, followed by functional group modifications to explore the structure-activity relationship (SAR).[4][5][6][7][8]

Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidine Core

-

Reaction Setup: A mixture of a 5-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1.2 equivalents) in a suitable solvent such as acetic acid or ethanol is prepared.

-

Cyclocondensation: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyrimidine core structure.

-

Further Derivatization: Subsequent modifications to the core structure are performed to introduce various substituents at different positions, leading to a library of compounds including this compound.

Biological Activity and Data Presentation

This compound demonstrated potent inhibitory activity against Pim1 kinase and significant cytotoxic effects on human cancer cell lines. The key quantitative data from the initial studies are summarized in the tables below.

In Vitro Kinase Inhibition

| Compound | Target | IC50 (µM) |

| This compound (6c) | Pim1 | 0.67 |

Table 1: In vitro inhibitory activity of this compound against Pim1 kinase.[1]

Cellular Proliferation Inhibition

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (6c) | HCT-116 | Colon Carcinoma | 42.9 |

| This compound (6c) | MCF-7 | Breast Adenocarcinoma | 7.68 |

Table 2: Cytotoxic activity of this compound against human cancer cell lines.[1]

Experimental Protocols

Pim1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of this compound against Pim1 kinase was determined using a luminescent kinase assay, likely the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10][11][12][13]

Protocol:

-

Reaction Components: Recombinant human Pim1 kinase, a suitable substrate (e.g., a peptide derived from a known Pim1 substrate like BAD), ATP, and the test compound (this compound) are prepared in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).

-

Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

-

Data Analysis: The luminescence is measured using a plate-reading luminometer. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of this compound on the HCT-116 and MCF-7 cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16][17][18]

Protocol:

-

Cell Seeding: HCT-116 and MCF-7 cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a pivotal role in regulating cell cycle progression and apoptosis.[1][19] this compound, by inhibiting Pim1 kinase, is expected to modulate these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Pim1 signaling pathway and the inhibitory action of this compound.

Development Trajectory

The development of a kinase inhibitor like this compound typically follows a structured workflow from initial discovery to potential clinical application.[20][21][22][23][24]

Caption: General workflow for kinase inhibitor discovery and development.

Lead Optimization and Preclinical Studies

Following the initial discovery of this compound, the subsequent steps in its development would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vitro ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity properties to predict the compound's behavior in a biological system.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of the optimized lead compound in animal models, such as xenograft models using human cancer cell lines.[25][26][27]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determination of the compound's concentration over time in the body and its effect on the Pim1 target in vivo.

While specific in vivo data for this compound is not publicly available, xenograft studies with other Pim1 inhibitors have demonstrated significant tumor growth inhibition, providing a rationale for the continued development of this class of compounds.[25][26][27]

Conclusion

This compound is a potent pyrazolopyrimidine-based inhibitor of Pim1 kinase with demonstrated in vitro anti-cancer activity. Its discovery highlights the potential of this chemical scaffold for targeting Pim kinases. While further preclinical and clinical development data for this compound are not yet in the public domain, the established role of Pim1 in cancer and the promising activity of related inhibitors underscore the therapeutic potential of this line of research. This technical guide provides a comprehensive overview of the foundational data and the anticipated developmental pathway for this compound, serving as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. carnabio.com [carnabio.com]

- 12. ulab360.com [ulab360.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. protocols.io [protocols.io]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Pim1 Kinase as a Therapeutic Target in Oncology: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1] As a proto-oncogene, Pim1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[2][3] Its overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis.[4][5] Pim1 kinase exerts its pro-tumorigenic effects by phosphorylating a diverse array of downstream substrates, thereby activating oncogenic signaling pathways.[1] Its role in promoting resistance to conventional chemotherapy and targeted agents further underscores its importance as a therapeutic target.[5][6] This guide provides an in-depth overview of Pim1 kinase, its signaling network, the development of targeted inhibitors, and key experimental protocols for its investigation.

The Pim1 Kinase Family

The PIM kinase family consists of three highly homologous isoforms: Pim1, Pim2, and Pim3.[1] While they share overlapping functions and substrates, they also exhibit distinct expression patterns and roles in tumorigenesis.[1]

-

Pim1: The most well-characterized isoform, Pim1 is frequently overexpressed in both hematological cancers (leukemia, lymphoma) and solid tumors such as prostate and breast cancer.[1][7]

-

Pim2: This isoform is highly expressed in leukemia, lymphoma, and multiple myeloma.[1]

-

Pim3: Elevated expression of Pim3 is predominantly noted in solid tumors, including those of the pancreas, colon, and liver.[1][8]

Due to functional redundancy and compensatory mechanisms among the isoforms, the development of pan-Pim inhibitors that target all three members is often considered a more effective therapeutic strategy.[8]

Pim1 Signaling Pathways

Pim1 kinase functions as a key node in various oncogenic signaling networks. Its activity is primarily regulated at the level of transcription and protein stability rather than by post-translational modifications.[9]

3.1 Upstream Regulation The transcription of the PIM1 gene is predominantly activated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[2] Cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6), bind to their receptors, leading to the activation of JAKs, which in turn phosphorylate and activate STAT3 and STAT5.[2][3] These activated STAT proteins then translocate to the nucleus and bind to the PIM1 promoter to drive its expression.[2] Interestingly, Pim1 can create a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit the JAK/STAT pathway.[2]

3.2 Downstream Substrates and Cellular Functions Pim1 kinase phosphorylates a wide range of substrates, influencing critical cellular processes that contribute to the cancer phenotype.[7]

-

Cell Cycle Progression: Pim1 promotes cell cycle progression through both the G1/S and G2/M transitions.[10][11] It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitor p27Kip1, leading to its nuclear export and subsequent proteasomal degradation.[10][12] Pim1 also phosphorylates and activates cell division cycle 25 (CDC25A and CDC25C) phosphatases, which are key for cell cycle phase transitions.[10][13]

-

Inhibition of Apoptosis: A crucial function of Pim1 is to promote cell survival by inhibiting apoptosis.[14] It phosphorylates the pro-apoptotic protein BAD at Ser112, which disrupts its function.[14][15] Pim1 also inhibits the stress-activated apoptosis signaling kinase-1 (ASK1), preventing the activation of downstream JNK and p38 pathways and subsequent caspase-3 activation.[4][14]

-

Transcriptional and Translational Regulation: Pim1 enhances the stability and transcriptional activity of the c-Myc oncogene, a master regulator of cell growth and proliferation.[4][16] This synergy is critical in the development of several cancers, including prostate cancer.[16] Pim1 also influences protein synthesis by modulating the mTORC1 pathway.[17]

-

Drug Resistance: Pim1 contributes to therapeutic resistance through multiple mechanisms. It can regulate the expression of drug efflux pumps and protect cancer cells from chemotherapy-induced apoptosis.[5][8] Furthermore, Pim1 has been identified as a key mediator of resistance to therapies targeting the PI3K/AKT pathway.[17][18]

Caption: The Pim1 signaling pathway is activated by cytokines via JAK/STAT, leading to diverse downstream effects.

Pim1 Inhibitors: Data and Clinical Trials

The oncogenic roles of Pim1 have made it an attractive target for the development of small-molecule inhibitors. Several pan-Pim inhibitors have entered preclinical and clinical development.[2]

4.1 Preclinical Efficacy of Pim1 Kinase Inhibitors The following table summarizes the in vitro potency of selected Pim1 inhibitors against the three Pim kinase isoforms.

| Inhibitor | Pim1 IC50 (nM) | Pim2 IC50 (nM) | Pim3 IC50 (nM) | Reference(s) |

| AZD1208 | 5 | 25 | 15 | [1][2] |

| SGI-1776 | 7 | 363 | 91 | [2] |

| PIM447 (LGH447) | 6 | 30 | 16 | [1][8] |

| CX-4945 | 48 | 186 | - | [19][20] |

| Compound [I] | 17 | - | - | [21] |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are compiled from multiple sources and may vary based on assay conditions.

4.2 Pim1 Inhibitors in Clinical Trials Several Pim kinase inhibitors have been evaluated in clinical trials, primarily for hematological malignancies and advanced solid tumors.[8][22]

| Compound | Phase | Trial Identifier | Indication(s) | Status (as of late 2024) | Reference(s) |

| AZD1208 | I/II | NCT01489722 | Acute Myeloid Leukemia (AML) | Terminated | [23] |

| PIM447 (LGH447) | I/II | NCT01456689 | Multiple Myeloma | Completed | [23] |

| SEL24/MEN1703 | I/II | NCT03715504 | Advanced Solid Tumors | Completed | [8][23] |

| TP-3654 | I/II | - | Myelofibrosis | Recruiting | [2][22] |

| SGI-1776 | I | NCT01239108 | Relapsed/Refractory Leukemias | Withdrawn | [23] |

Key Experimental Protocols

Evaluating the efficacy of Pim1 inhibitors requires a suite of robust in vitro and cell-based assays.

5.1 In Vitro Kinase Activity Assay (ADP-Glo™ Protocol) This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[24][25]

Methodology:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO vehicle control).

-

Enzyme Addition: Add 2 µL of recombinant Pim1 kinase enzyme solution (e.g., 10 ng/well) in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[24]

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., S6Ktide substrate and 50 µM ATP) to each well to start the reaction.[25]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[24]

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with Pim1 kinase activity.

5.2 Cellular Phosphorylation Assay (ELISA-based) This assay measures the phosphorylation of a known Pim1 substrate within intact cells to determine an inhibitor's cellular potency.[9]

Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with expression vectors for full-length Pim1 kinase and a myc-tagged substrate (e.g., BAD).

-

Compound Treatment: Plate the transfected cells and treat with serial dilutions of the Pim1 inhibitor for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

ELISA Protocol:

-

Coat a 96-well plate with a capture antibody specific for the myc-tagged substrate.

-

Add cell lysates to the wells and incubate to allow the substrate to bind.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-BAD Ser112).

-

Add a secondary, enzyme-conjugated antibody (e.g., HRP-conjugated).

-

Add a colorimetric or chemiluminescent substrate and measure the signal.

-

-

Data Analysis: The signal is proportional to the level of substrate phosphorylation. Calculate IC50 values by plotting the signal against the inhibitor concentration.

Caption: A typical workflow for the discovery and validation of Pim1 kinase inhibitors.

Conclusion and Future Directions

Pim1 kinase is a well-validated, high-value target in oncology due to its central role in driving cell proliferation, survival, and therapeutic resistance.[2][26] While early clinical trials have faced challenges, the rationale for targeting the Pim kinase family remains strong.[23] Future efforts are likely to focus on the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties.[2] A key strategy will be the use of Pim inhibitors in combination therapies—for instance, with agents targeting the PI3K/AKT or JAK/STAT pathways—to overcome resistance and achieve synergistic anti-tumor effects.[6][8][17] As our understanding of the complex signaling networks governed by Pim kinases deepens, so too will our ability to effectively exploit this target for patient benefit.

References

- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. Pim1 kinase is required to maintain tumorigenicity in MYC-expressing prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

- 21. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]

- 22. kuickresearch.com [kuickresearch.com]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Upstream and Downstream Targets of Pim1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pim1 kinase, a constitutively active serine/threonine kinase, is a critical proto-oncogene implicated in a myriad of cellular processes including cell cycle progression, apoptosis, and metabolism. Its expression is tightly regulated by a host of upstream signaling pathways, primarily initiated by cytokines and growth factors. Once expressed, Pim1 phosphorylates a diverse array of downstream substrates, thereby modulating their activity and contributing to normal cellular function and, when dysregulated, to tumorigenesis and inflammatory diseases. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of Pim1 kinase, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex signaling networks through diagrams. This resource is intended to serve as a valuable tool for researchers and professionals involved in oncology, immunology, and drug discovery targeting the Pim1 signaling axis.

Upstream Regulation of Pim1 Kinase

The expression and activity of Pim1 are predominantly controlled at the transcriptional level in response to a wide range of extracellular stimuli. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal upstream signaling cascade responsible for inducing PIM1 gene expression.

A variety of cytokines, interleukins, and growth factors initiate this cascade by binding to their respective receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, particularly STAT3 and STAT5, which subsequently dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene to drive its transcription.[1][2] Other signaling pathways, including the NF-κB and PI3K/Akt pathways, have also been shown to positively regulate Pim1 expression.[3]

Table 1: Upstream Activators and Stimuli of Pim1 Kinase

| Class | Specific Activator/Stimulus | Mediating Pathway | Reference(s) |

| Cytokines | Interleukin-2 (IL-2), IL-3, IL-5, IL-6, IL-7, IL-12, IL-15 | JAK/STAT | [1] |

| Interferon-γ (IFNγ) | JAK/STAT | [1] | |

| Tumor Necrosis Factor-α (TNFα) | JAK/STAT, NF-κB | [1][3] | |

| Growth Factors | Epidermal Growth Factor (EGF) | JAK/STAT | [1] |

| Platelet-Derived Growth Factor (PDGF) | JAK/STAT | [4] | |

| Granulocyte-Colony Stimulating Factor (G-CSF) | JAK/STAT | [5] | |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | JAK/STAT | [5] | |

| Hormones | Prolactin | JAK/STAT | [1] |

| Cellular Stress | Hypoxia | HIF-1α (indirect) | [4] |

| Docetaxel (Chemotherapeutic Agent) | STAT3 | [6] |

Downstream Substrates and Signaling Pathways of Pim1 Kinase

Pim1 kinase exerts its pleiotropic effects by phosphorylating a multitude of downstream substrates, thereby influencing their function, stability, and subcellular localization. These substrates are involved in key cellular processes, and their phosphorylation by Pim1 often has profound consequences for cell fate. The consensus phosphorylation motif for Pim1 has been identified as Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X, where X represents an amino acid with a small side chain.[1]

Cell Cycle Regulation

Pim1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors, while activating proteins that drive cell division.

-

p21Waf1/Cip1: Pim1 phosphorylates p21 at Threonine 145 (Thr145), leading to its translocation from the nucleus to the cytoplasm and promoting its stabilization.[6][7] This phosphorylation event disrupts the interaction of p21 with Proliferating Cell Nuclear Antigen (PCNA).[6]

-

p27Kip1: Pim1 phosphorylates p27 at Threonine 157 (Thr157) and Threonine 198 (Thr198), which facilitates its binding to 14-3-3 proteins, leading to its nuclear export and subsequent proteasomal degradation.[7][8]

-

CDC25A and CDC25C: Pim1 phosphorylates and activates the CDC25A and CDC25C phosphatases, which are critical for the G1/S and G2/M transitions, respectively.[9][10]

Apoptosis

Pim1 is a potent survival kinase that inhibits apoptosis through the phosphorylation of key pro-apoptotic proteins.

-

Bad: Pim1 phosphorylates the pro-apoptotic Bcl-2 family member Bad at multiple sites, including Serine 112 (Ser112), Serine 136 (Ser136), and Serine 155 (Ser155).[11][12] Phosphorylation at Ser112 is considered a "gatekeeper" modification that promotes the sequestration of Bad by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL.[13]

-

ASK1: Pim1 directly phosphorylates and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1) at Serine 83 (Ser83), thereby suppressing the downstream activation of the pro-apoptotic JNK and p38 MAPK pathways.[14][15]

Transcriptional Regulation

Pim1 modulates the activity of several transcription factors, thereby influencing gene expression programs related to cell growth, proliferation, and differentiation.

-

c-Myc: Pim1 cooperates with the oncoprotein c-Myc in promoting cell proliferation. Pim1 can phosphorylate c-Myc at Serine 329 (Ser329), which stabilizes the c-Myc protein.[16] Additionally, c-Myc can recruit Pim1 to the promoters of its target genes, where Pim1 then phosphorylates Histone H3 at Serine 10 (H3S10), facilitating transcriptional activation.[17]

-

FOXP3: In human T regulatory cells, Pim1 phosphorylates the transcription factor FOXP3 at Serine 422 (Ser422), which negatively regulates its immunosuppressive activity.[1][18]

-

NFATC1: Pim1 phosphorylates the Nuclear Factor of Activated T-cells 1 (NFATC1) at ten distinct sites, which enhances its transcriptional activity and promotes the migration and invasion of prostate cancer cells.[2][5]

Other Key Substrates

-

SOCS1 and SOCS3: As part of a negative feedback loop, Pim1 can phosphorylate the Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins, which in turn inhibit the JAK/STAT pathway.[13]

-

NDRG1: Pim1 phosphorylates the metastasis suppressor N-myc downstream regulated 1 (NDRG1) at Serine 330 (Ser330), which reduces its stability and promotes cancer cell migration and invasion.[19][20]

Table 2: Key Downstream Substrates of Pim1 Kinase and Phosphorylation Sites

| Substrate | Function | Phosphorylation Site(s) | Consequence of Phosphorylation | Reference(s) |

| Cell Cycle Regulators | ||||

| p21Waf1/Cip1 | CDK inhibitor | Thr145 | Nuclear export, stabilization | [6][7][21] |

| p27Kip1 | CDK inhibitor | Thr157, Thr198 | Nuclear export, degradation | [7][8][22] |

| CDC25A | Phosphatase, G1/S transition | Not specified | Activation | [10] |

| CDC25C | Phosphatase, G2/M transition | Not specified | Activation | [9] |

| Apoptosis Regulators | ||||

| Bad | Pro-apoptotic | Ser112, Ser136, Ser155 | Inactivation, 14-3-3 binding | [11][12][13] |

| ASK1 | Pro-apoptotic kinase | Ser83 | Inactivation | [14][15] |

| Transcription Factors | ||||

| c-Myc | Oncogenic transcription factor | Ser329 | Stabilization | [16] |

| Histone H3 | Chromatin component | Ser10 | Transcriptional activation | [17] |

| FOXP3 | T-regulatory cell transcription factor | Ser422 | Negative regulation of activity | [1][18] |

| NFATC1 | Transcription factor | 10 sites (unspecified) | Increased transcriptional activity | [2][5] |

| Signaling Proteins | ||||

| SOCS1/3 | JAK/STAT pathway inhibitors | Not specified | Negative feedback | [13] |

| Metastasis Regulators | ||||

| NDRG1 | Metastasis suppressor | Ser330 | Reduced stability, increased invasion | [19][20][23] |

Signaling Pathway and Experimental Workflow Diagrams

Pim1 Upstream and Downstream Signaling Pathway

Caption: Overview of the Pim1 signaling pathway.

Experimental Workflow for Identifying Pim1 Substrates

Caption: Workflow for Pim1 substrate identification.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a non-radioactive method to measure Pim1 kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active Pim1 kinase

-

Pim1 substrate peptide (e.g., a peptide containing the consensus sequence)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white plates

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase assay buffer, Pim1 substrate peptide, and the test compound (inhibitor) or vehicle control in the wells of the plate.

-

Add recombinant Pim1 kinase to each well to initiate the reaction, except for the "no enzyme" control wells.

-

Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for Pim1 if known.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to Pim1 kinase activity.

Co-Immunoprecipitation (Co-IP) for Pim1 Interaction Analysis

This protocol is designed to isolate Pim1 and its interacting proteins from cell lysates.

Materials:

-

Cells expressing endogenous or tagged Pim1

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Pim1 antibody or anti-tag antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Culture and harvest cells. Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-Pim1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against Pim1 and the suspected interacting partner, or by mass spectrometry for unbiased identification of novel interactors.

Mass Spectrometry for Pim1 Substrate Identification

This protocol provides a general workflow for identifying Pim1 substrates and their phosphorylation sites from an in vitro kinase reaction.

Procedure:

-

Perform an in vitro kinase assay using recombinant Pim1 and a complex protein mixture (e.g., cell lysate from Pim1-null cells) as the substrate source. Include a control reaction without Pim1.

-

Separate the proteins from the reaction mixture by SDS-PAGE.

-

Excise the entire lane or specific bands of interest and perform in-gel digestion with trypsin.

-

Extract the peptides from the gel.

-

Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-